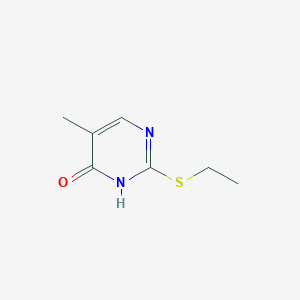
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group and a methyl substituent on the pyrimidine ring, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiproliferative, and other relevant effects.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:
- Escherichia coli : MIC = 32 µg/mL
- Staphylococcus aureus : MIC = 16 µg/mL
- Pseudomonas aeruginosa : MIC = 64 µg/mL
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Antiproliferative Activity
Studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it has demonstrated activity against:
- HeLa cells (human cervical cancer): IC50 = 25 µg/mL
- A549 cells (human lung carcinoma): IC50 = 30 µg/mL
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.
Other Biological Activities
In addition to antimicrobial and antiproliferative effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines in treated macrophages.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed that this compound exhibited superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), making it a promising candidate for further development in treating resistant bacterial infections . -
Anticancer Potential :
In a controlled experiment assessing the antiproliferative effects on cancer cell lines, researchers found that treatment with the compound led to significant decreases in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers cell death pathways .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial Activity | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL | |
| Antiproliferative Activity | HeLa | IC50 = 25 µg/mL |
| A549 | IC50 = 30 µg/mL |
特性
IUPAC Name |
2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDEUQRWKVZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344626 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-95-0 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














